molecular formula C12H10N2O3 B13942019 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid

Cat. No.: B13942019
M. Wt: 230.22 g/mol
InChI Key: VZDYZTQHPZUWSC-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid is an organic compound with a pyrazine ring substituted by a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid typically involves the reaction of 3-methoxyphenylboronic acid with pyrazine-2-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(3-Hydroxy-phenyl)-pyrazine-2-carboxylic acid.

    Reduction: 3-(3-Methoxy-phenyl)-pyrazine-2-methanol.

    Substitution: 3-(3-Amino-phenyl)-pyrazine-2-carboxylic acid.

Scientific Research Applications

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-pyrazine-2-carboxylic acid
  • 3-(3-Hydroxy-phenyl)-pyrazine-2-carboxylic acid
  • 3-(3-Methoxy-phenyl)-pyridine-2-carboxylic acid

Uniqueness

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(3-methoxyphenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-9-4-2-3-8(7-9)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)

InChI Key

VZDYZTQHPZUWSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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